
3-Chloro-4-pyridineboronic acid pentahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-pyridineboronic acid pentahydrate typically involves the reaction of 3-chloro-4-pyridine with boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions: 3-Chloro-4-pyridineboronic acid pentahydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl groups (methyl, ethyl).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine derivatives .
科学研究应用
3-Chloro-4-pyridineboronic acid pentahydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-pyridineboronic acid pentahydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .
相似化合物的比较
- 3-Chloro-4-pyridineboronic acid hydrate
- 4-Pyridineboronic acid
- 3-Bromo-4-pyridineboronic acid
Comparison: Compared to these similar compounds, 3-Chloro-4-pyridineboronic acid pentahydrate is unique due to its specific chlorine substitution at the 3-position of the pyridine ring. This substitution can significantly influence its reactivity and interaction with other molecules, making it particularly useful in certain chemical and biochemical applications .
属性
分子式 |
C5H15BClNO7 |
|---|---|
分子量 |
247.44 g/mol |
IUPAC 名称 |
(3-chloropyridin-4-yl)boronic acid;pentahydrate |
InChI |
InChI=1S/C5H5BClNO2.5H2O/c7-5-3-8-2-1-4(5)6(9)10;;;;;/h1-3,9-10H;5*1H2 |
InChI 键 |
VXVNAGROCBZNRD-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NC=C1)Cl)(O)O.O.O.O.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


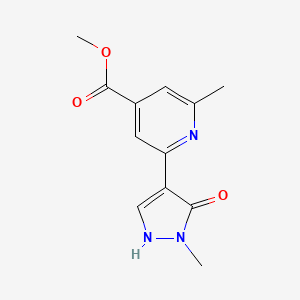
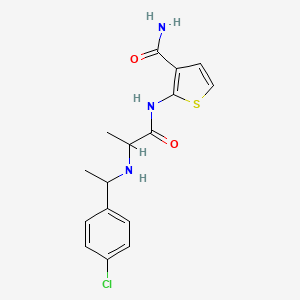
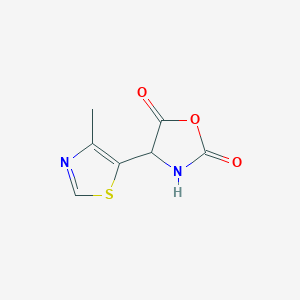
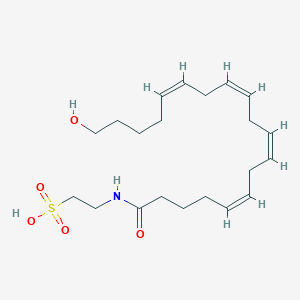
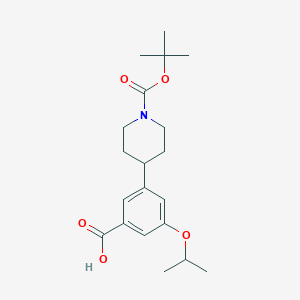
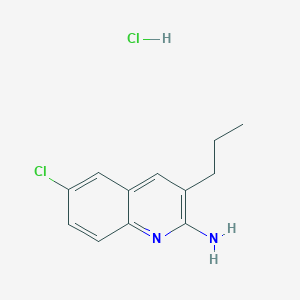

![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
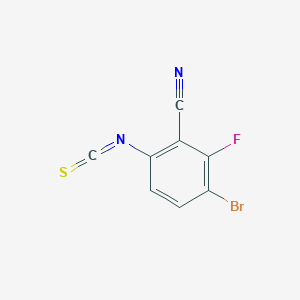




![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
